molecular formula C19H15N3O3S2 B2777340 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-90-5

4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2777340
CAS No.: 863594-90-5
M. Wt: 397.47
InChI Key: YSESWQCGMHZZRT-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 4-methoxy group, linked via an amide bond to a 3-phenylthiazolo[5,4-b]pyridine moiety. The 4-methoxy group on the benzene ring may improve solubility and metabolic stability compared to non-polar substituents .

Properties

IUPAC Name

4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-7-9-16(10-8-15)27(23,24)22-14-5-2-4-13(12-14)18-21-17-6-3-11-20-19(17)26-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESWQCGMHZZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with commercially available pyridine derivatives, followed by the annulation of the thiazole ring. The process involves several reaction steps, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure the formation of the desired thiazolo[5,4-b]pyridine scaffold .

Chemical Reactions Analysis

4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

The compound has shown promising biological activities, particularly in the following areas:

  • Enzyme Inhibition: It has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K), an enzyme implicated in various cellular processes including growth and metabolism. By binding to the active site of PI3K, it prevents substrate catalysis, suggesting its utility in cancer therapy where PI3K signaling is often dysregulated .
  • Anticonvulsant Properties: Research indicates that derivatives of thiazolo-pyridine compounds exhibit anticonvulsant activity. For example, a related compound demonstrated significant protection against seizures in animal models, highlighting the therapeutic potential of thiazole-containing compounds in neurological disorders .

Medicinal Chemistry

In medicinal chemistry, the compound's structural features contribute to its potential as a therapeutic agent. The presence of the methoxy group and the sulfonamide linkage enhances its solubility and bioavailability, making it suitable for drug development. Studies have shown that thiazole derivatives can exhibit anticancer properties against various cell lines, including breast cancer and lung adenocarcinoma cells .

Case Study 1: Anticancer Activity

A study on thiazole-integrated pyridine derivatives demonstrated that certain analogues exhibited potent anticancer activity against human glioblastoma and melanoma cell lines. The presence of specific substituents on the thiazole ring was critical for enhancing cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like cisplatin .

Case Study 2: Anticonvulsant Efficacy

Another investigation focused on thiazole-based compounds revealed that modifications at specific positions significantly impacted their anticonvulsant efficacy. One analogue showed a median effective dose (ED50) of 18.4 mg/kg with a high protection index against seizures, indicating its potential as a therapeutic candidate for epilepsy treatment .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby blocking downstream signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors

Key Structural and Functional Differences:

Compound Name Substituents on Thiazolo[5,4-b]pyridine Enzymatic Activity (c-KIT IC₅₀) Key Interactions
Target Compound 3-Phenyl Not reported Hypothesized hydrophobic interactions via phenyl group
6h (from ) 3-(Trifluoromethyl)phenyl 9.87 µM Hydrophobic pocket engagement via CF₃ group
6i (from ) 3-(Trifluoromethyl)benzyl >50 µM Reduced activity due to methylene spacer
6j (from ) Urea-linked 3-(Trifluoromethyl)phenyl Inactive Loss of hydrogen-bonding capacity
  • SAR Insights :
    • The 3-(trifluoromethyl)phenyl group in 6h optimizes hydrophobic interactions with c-KIT, while the target compound’s unsubstituted phenyl may exhibit weaker binding .
    • Direct attachment of substituents to the thiazolo[5,4-b]pyridine scaffold (e.g., without spacers) is critical for activity .

Sulfonamide-Based Analogues

Examples from Evidence :

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (): Replaces the 4-methoxybenzenesulfonamide with ethanesulfonamide.

4-Methoxy-N-(2,4,6-trimethylphenyl)-benzenesulfonamide ():

  • Lacks the thiazolo[5,4-b]pyridine moiety but shares the 4-methoxybenzenesulfonamide core.
  • Demonstrates the importance of the thiazolo ring for kinase targeting .

N-(Pyridin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide ():

  • Exhibits anticancer activity (IC₅₀ = 24.4 mmol L⁻¹) in HEPG2 cells.
  • The thiazolo[5,4-b]pyridine in the target compound may enhance potency compared to simpler sulfonamides .

Allosteric Modulators with Thiazolo[5,4-b]pyridine Moieties

  • Co-crystallized Activator in : Structure: (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide. Binds 20 Å from the glucose site in glucokinase via H-bonds with Arg63.

Research Findings and Limitations

  • Data Gaps : Enzymatic or cellular activity data for the target compound are absent in the provided evidence. Predictions rely on structural analogs.
  • Synthetic Feasibility : confirms the synthetic accessibility of 4-methoxybenzenesulfonamide derivatives, supporting scalability .

Biological Activity

4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components, including the thiazolo[5,4-b]pyridine and sulfonamide moieties, are known for their diverse pharmacological properties. This article presents a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine ring fused with a phenyl group and a benzenesulfonamide functional group. The methoxy group enhances its solubility and biological interactions.

Feature Description
Chemical Formula C15_{15}H14_{14}N2_{2}O3_{3}S
Molecular Weight 302.35 g/mol
Structural Motifs Thiazole, Pyridine, Sulfonamide

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[5,4-b]pyridine have shown promising antibacterial activity against various pathogens, outperforming traditional antibiotics like ampicillin and streptomycin. Specifically, these compounds demonstrated effective inhibition of bacterial topoisomerases, crucial enzymes for DNA replication in bacteria .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, thiazolo[5,4-b]pyridine derivatives exhibited potent activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines. The mechanism of action is believed to involve the disruption of critical cellular pathways leading to apoptosis in cancer cells .

Enzyme Inhibition

The sulfonamide group in the compound plays a pivotal role in its biological activity by enhancing its ability to inhibit specific enzymes. For example, studies have shown that modifications to the sulfonamide moiety can significantly affect the inhibitory potency against PI3Kα, an important target in cancer therapy. The compound's IC50_{50} values indicate strong selectivity towards bacterial isoforms without affecting human topoisomerase II .

Case Studies

  • Antibacterial Efficacy : A study comparing various thiazole derivatives reported that this compound exhibited an IC50_{50} of 0.012 μg/mL against Staphylococcus aureus topoisomerase IV, demonstrating its potential as a selective antibacterial agent .
  • Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed that the compound induced significant cytotoxicity with an IC50_{50} value lower than 10 μM, suggesting it may be a viable candidate for further development in cancer therapeutics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate cross-coupling reactions.
  • Base-Catalyzed Reactions : Employing bases like potassium carbonate to promote sulfonamide formation from appropriate precursors.

Q & A

Q. What computational methods aid in lead optimization?

  • Answer :
  • Docking Studies : Use AutoDock Vina to predict binding poses in PI3Kα’s ATP pocket (PDB: 4JPS) .
  • MD Simulations : Simulate >100 ns trajectories to assess conformational stability of sulfonamide-enzyme complexes .

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